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Compound of Interest

Compound Name: 2-Deoxy-2-fluoro-D-glucose-13C

Cat. No.: B12408149 Get Quote

Technical Support Center: 13C-FDG NMR
Spectroscopy
Welcome to the technical support center for 13C-FDG NMR spectroscopy. This guide provides

troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you

address challenges related to low signal-to-noise ratio (S/N) in your experiments.

Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your 13C-FDG NMR

experiments.

Question: My 13C-FDG spectrum has a very low signal-
to-noise ratio. What are the first things I should check?
Answer: A low signal-to-noise ratio (S/N) is a common challenge in 13C NMR due to the low

natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[1][2][3] When you

encounter a low S/N, start by systematically checking these three areas: sample preparation,

spectrometer setup, and acquisition parameters.

A logical workflow for troubleshooting this issue is outlined below.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12408149?utm_src=pdf-interest
https://chemistry.stackexchange.com/questions/563/13c-nmr-spectrum-only-showing-solvent
https://www.wenxuecity.com/blog/202305/79226/12395.html
https://ncstate.pressbooks.pub/organicchem/chapter/13c-nmr-spectroscopy-signal-averaging-and-ft-nmr/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low S/N in 13C-FDG Spectrum

1. Verify Sample Preparation

Is concentration adequate?
(Target >10 mM for RT probes,

>3 mM for cryoprobes)

2. Check Spectrometer Hardware & Setup

Was shimming performed correctly?

3. Review Acquisition Parameters

Is the number of scans (NS)
sufficient?

 [No]
Increase concentration

Is sample volume correct?
(~0.5-0.6 mL, ~4 cm height)

 [Yes]

 [No]
Adjust volume

Is sample free of particulates?

 [Yes]

 [Yes]  [No]
Re-shim magnet

Is the probe tuned and matched for 13C?

 [Yes]

 [Yes]

 [No]
Increase NS

Is the relaxation delay (D1)
optimized?

 [Yes]

 [No]
Adjust D1 based on T1

Is the pulse width appropriate?

 [Yes]

S/N Improved

 [Yes]

Click to download full resolution via product page

Fig 1. Troubleshooting workflow for low S/N in 13C NMR.
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Question: How does my sample preparation affect the
signal-to-noise ratio?
Answer: Proper sample preparation is critical and is often the primary cause of poor S/N. Key

factors include:

Concentration: 13C NMR is an insensitive technique, requiring a higher sample

concentration than 1H NMR.[4] For small molecules like FDG, a concentration of 50-100 mg

in 0.5-0.7 mL of solvent is typical for room temperature probes.[5] Cryoprobes are more

sensitive and can yield good spectra with lower concentrations (e.g., ~3-10 mM).[6]

Sample Volume: The optimal sample height in a standard 5 mm NMR tube is about 4 cm,

which corresponds to 0.5-0.6 mL of solvent.[7][8] Using too little solvent will reduce the

number of molecules in the detection coil, while using too much can make shimming more

difficult.

Solvent Choice: Use high-quality deuterated solvents to avoid large solvent peaks that can

obscure your signal and affect automatic gain control. Ensure the solvent is dry and

uncontaminated.[7]

Particulates: Suspended solid particles in the sample will severely degrade the magnetic

field homogeneity, leading to broad lines and poor resolution.[4][5] Always filter your sample

into the NMR tube through a pipette with a glass wool plug.[4]

Question: I have a dilute sample that I cannot
concentrate further. How can I improve my signal?
Answer: When sample concentration is a limiting factor, you have several options to improve

S/N:

Increase the Number of Scans (NS): The S/N ratio increases with the square root of the

number of scans.[9] Doubling the S/N requires quadrupling the experiment time.[4] For very

dilute samples, running the experiment overnight to collect a large number of scans is a

common strategy.[10]
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Use a Cryoprobe: If available, a cryogenic probe (CryoProbe) provides a significant

sensitivity enhancement. By cooling the detection coil and preamplifier, thermal noise is

drastically reduced.[11][12] A cryoprobe can improve the S/N by a factor of 3 to 5 compared

to a conventional room temperature probe, which translates to a 9 to 25-fold reduction in

experiment time for the same S/N.[12][13]

Optimize Relaxation Delay (D1) and Pulse Angle: For carbons with long spin-lattice

relaxation times (T1), such as the quaternary carbons in some molecules, a short relaxation

delay can lead to signal saturation and reduced intensity.[14] While a longer D1 ensures full

relaxation, it also increases the total experiment time. A common compromise is to use a

smaller flip angle (e.g., 30-45°) instead of a 90° pulse. This allows for a shorter D1 (e.g., 1-2

seconds) without significant saturation, maximizing the S/N acquired per unit of time.[14][15]

Data Processing: Applying an exponential multiplication with a line broadening (LB) factor of

1-2 Hz before Fourier transformation can improve the S/N in the final spectrum by filtering

out high-frequency noise, though at the cost of slightly broader peaks.[14]

Question: What is shimming and how does it impact my
spectrum?
Answer: Shimming is the process of adjusting currents in small electromagnetic coils (shim

coils) to make the main magnetic field (B₀) as homogeneous as possible across the sample

volume.[16][17] An inhomogeneous field causes spectral lines to be broad and distorted, which

reduces peak height and effectively lowers the S/N.[16] Poor shimming can even prevent the

spectrometer from achieving a stable lock on the deuterium signal of the solvent.[16] It is

crucial to re-shim the magnet for every new sample, as each tube and sample will slightly alter

the field homogeneity.[18] Modern spectrometers have automated shimming routines that are

usually sufficient, but manual shimming may be necessary for difficult samples.[10][19]

Frequently Asked Questions (FAQs)
Q1: Why is 13C NMR so much less sensitive than 1H
NMR?
The lower sensitivity of 13C NMR stems from two main factors:
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Low Natural Abundance: The NMR-active 13C isotope has a natural abundance of only

1.1%, while the most abundant isotope, 12C, has no nuclear spin and is NMR-inactive.[3]

Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) of 13C is about one-fourth that of 1H.

Since signal intensity is proportional to γ³, this further reduces sensitivity compared to proton

NMR.[1]

Q2: How many scans should I run for a typical 13C-FDG
sample?
The number of scans (NS) depends heavily on the sample concentration and the hardware

used (room temperature probe vs. cryoprobe). A good starting point for a moderately

concentrated sample (~50 mg/0.5 mL) on a modern spectrometer with a room temperature

probe is 256 to 1024 scans.[14][15] For dilute samples or to see carbons with poor relaxation

(like quaternary carbons), thousands of scans may be necessary.[10] With a cryoprobe, a few

hundred scans may be sufficient even for more dilute samples.

Q3: What is the Nuclear Overhauser Effect (NOE) and
how does it affect my 13C spectrum?
In a standard proton-decoupled 13C experiment, irradiating the protons can transfer

polarization to nearby carbons, a phenomenon called the Nuclear Overhauser Effect (NOE).

This can enhance the signal intensity of protonated carbons (CH, CH₂, CH₃) by up to 200%.[2]

[14] However, this enhancement is not uniform for all carbons and is less significant for non-

protonated (quaternary) carbons.[2][14] While NOE is beneficial for improving S/N, it makes

peak integrations non-quantitative.[20]

Q4: Can I improve the signal-to-noise ratio after the
experiment is finished?
Yes, post-acquisition data processing can help. The most common method is to re-process the

raw data (the FID, or Free Induction Decay) and apply a matched filter or an exponential

window function. Applying a line-broadening factor (LB) of 1-3 Hz will filter noise and improve

S/N, but it will also broaden the peaks, reducing resolution.[14][21] More advanced data

processing techniques, such as deep neural networks, are also being developed to denoise

NMR spectra.[22][23]
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Quantitative Data Summary
The choice of hardware and key acquisition parameters has a quantifiable impact on the

signal-to-noise ratio and experimental time.

Table 1: Hardware Impact on Signal-to-Noise Ratio (S/N)

Probe Type
S/N Enhancement
Factor (vs. RT
Probe)

Relative
Experiment Time
for Equal S/N

Reference

Room Temperature

(RT)
1x 1x -

Cryogenic Probe

(CryoProbe)
~3-5x ~1/9 to 1/25 [11][12][13][24]

Table 2: Effect of Acquisition Parameters on S/N and Experiment Time
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Parameter Action Effect on S/N
Effect on Total
Experiment
Time

Notes

Number of Scans

(NS)
Increase 4-fold Doubles S/N Increases 4-fold

The most direct

way to improve

S/N for a given

sample.[4][9]

Relaxation Delay

(D1)
Increase

Can increase

signal for

saturated peaks

Increases

proportionally

Must be

balanced with

experiment time.

Often shortened

by using a

smaller flip

angle.[14]

Line Broadening

(LB)
Apply 1-3 Hz Increases S/N No change

Post-acquisition

processing step;

reduces spectral

resolution.[14]

Experimental Protocols
Protocol 1: Sample Preparation for 13C-FDG NMR

Weigh Sample: Accurately weigh 10-50 mg of 13C-FDG for a standard room temperature

probe or 1-5 mg for a cryoprobe.

Select Solvent: Choose a deuterated solvent in which FDG is soluble (e.g., D₂O, DMSO-d₆).

Dissolve Sample: Transfer the weighed FDG to a small, clean vial. Add approximately 0.6 mL

of the deuterated solvent. Vortex gently to dissolve the sample completely.

Filter Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into

the narrow tip.

Transfer to NMR Tube: Using the filter pipette, transfer the dissolved sample into a clean, dry

5 mm NMR tube. The final liquid height should be approximately 4 cm.[8]
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Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free

tissue dampened with isopropanol or acetone to remove any dust or fingerprints before

inserting it into the spectrometer.[8]

Protocol 2: Standard 1D 13C Data Acquisition
This protocol outlines a typical setup for a proton-decoupled 1D 13C experiment.

Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium

signal of the solvent.

Shim Magnet: Perform an automatic shimming routine (e.g., topshim). For difficult samples,

manual shimming may be required to optimize field homogeneity.[19]

Tune and Match Probe: Tune the probe for the 13C frequency to ensure efficient power

transfer and signal detection.[1]

Load Standard Parameter Set: Load a standard 1D 13C parameter set with proton

decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[14]

Set Acquisition Parameters:

Spectral Width (SW): Set to cover the expected range for 13C signals (e.g., 220-240

ppm).[25]

Number of Scans (NS): Start with 256 scans. This can be increased later if the S/N is

insufficient.[15]

Relaxation Delay (D1): Set to 2.0 seconds.[14]

Acquisition Time (AQ): Set to 1.0 - 1.5 seconds.[14]

Pulse Angle: Use a 30° flip angle (this is often default in pulse programs like zg30).[14]

Acquire Data: Start the acquisition by typing the appropriate command (e.g., zg).

Monitor Acquisition: Check the spectrum after a few dozen scans to ensure a signal is

present and the parameters are appropriate before committing to a long acquisition.
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Diagram: General 13C NMR Experimental Workflow

1. Sample Preparation
(Dissolve & Filter)

2. Insert Sample into Magnet

3. Lock & Shim
(Field Stabilization & Homogenization)

4. Tune & Match Probe
(Optimize for 13C Frequency)

5. Setup Acquisition Parameters
(NS, D1, AQ, Pulse Program)

6. Acquire Data (FID)

7. Process Data
(Fourier Transform, Phasing, Baseline Correction)

8. Analyze Spectrum

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange
[chemistry.stackexchange.com]

2. Basic concepts of 13C NMR | www.wenxuecity.com [wenxuecity.com]

3. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A
Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

4. NMR Sample Preparation [nmr.chem.umn.edu]

5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry
| University of Maryland [chem.umd.edu]

7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

9. CHAPTER-8 [cis.rit.edu]

10. Reddit - The heart of the internet [reddit.com]

11. Cryoprobe - NMR Wiki [nmrwiki.org]

12. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]

13. pubs.acs.org [pubs.acs.org]

14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

15. chem.as.uky.edu [chem.as.uky.edu]

16. mn.uio.no [mn.uio.no]

17. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

18. scs.illinois.edu [scs.illinois.edu]

19. NMR Basics [bloch.anu.edu.au]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12408149?utm_src=pdf-custom-synthesis
https://chemistry.stackexchange.com/questions/563/13c-nmr-spectrum-only-showing-solvent
https://chemistry.stackexchange.com/questions/563/13c-nmr-spectrum-only-showing-solvent
https://www.wenxuecity.com/blog/202305/79226/12395.html
https://ncstate.pressbooks.pub/organicchem/chapter/13c-nmr-spectroscopy-signal-averaging-and-ft-nmr/
https://ncstate.pressbooks.pub/organicchem/chapter/13c-nmr-spectroscopy-signal-averaging-and-ft-nmr/
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://chem.umd.edu/reserach/core-facilities/biomolecular-nmr/experimental-guide/nmr-sample-requirements-and-preparation
https://chem.umd.edu/reserach/core-facilities/biomolecular-nmr/experimental-guide/nmr-sample-requirements-and-preparation
https://www.aiinmr.com/a-great-13c-nmr-spectrum-even-when-your-sample-is-dilute/
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.cis.rit.edu/htbooks/nmr/chap-8/chap-8.htm
https://www.reddit.com/r/chemistry/comments/62pl9f/how_to_reduce_noisey_nmr_signal/
http://nmrwiki.org/wiki/index.php?title=Cryoprobe
https://www.bruker.com/en/products-and-solutions/mr/nmr/cryoprobes.html
https://pubs.acs.org/doi/10.1021/ac025691r
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://chem.as.uky.edu/sites/default/files/11_13C-1D_spectra.pdf
https://www.mn.uio.no/kjemi/english/research/infrastructure/nmr/manuals/Miscellaneous/Shimming.pdf
https://shop.lehrmittelverlag.lu.ch/annot/564C42696D677C7C393738333532373331303637387C7C504446.pdf?sq=12
https://scs.illinois.edu/system/files/inline-files/ShimmingNMR_Magnet.pdf
https://bloch.anu.edu.au/basics.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. chem.libretexts.org [chem.libretexts.org]

21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

22. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep
Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]

23. pubs.acs.org [pubs.acs.org]

24. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with
room temperature coils: spectroscopic phantom and in vivo results - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

To cite this document: BenchChem. [troubleshooting low signal-to-noise in 13C-FDG NMR
spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408149#troubleshooting-low-signal-to-noise-in-
13c-fdg-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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